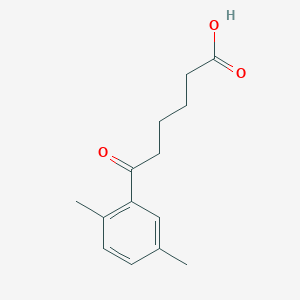

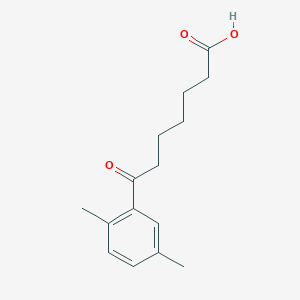

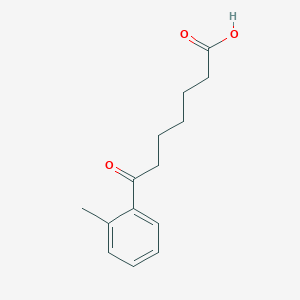

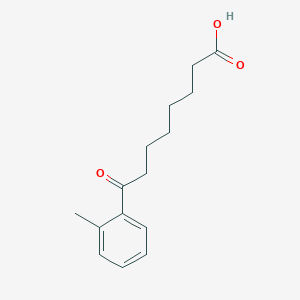

4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid, also known as 4-Methyl-3,5-dimethylphenyl-2-oxobutyrate, is an organic compound belonging to the class of carboxylic acids. It is a white, crystalline solid with a molecular formula of C10H14O3 and a molecular weight of 178.22 g/mol. 4-Methyl-3,5-dimethylphenyl-2-oxobutyrate is an important intermediate in the synthesis of various pharmaceuticals, dyes, and other organic compounds.

科学的研究の応用

Enzymatic Selectivity and Stereochemistry

Research by Sobolev et al. (2002) on derivatives of dimethylphenyl-substituted dihydropyridine esters, including those with structures related to 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid, highlights the impact of methyl ester and acyl chain modifications on the enantioselectivity of enzymes like Candida rugosa lipase. This study is crucial in understanding the stereochemical aspects of these compounds in enzymatic reactions (Sobolev et al., 2002).

Transesterification Studies

Jackman, Petrei, and Smith (1991) investigated the transesterification rates of dimethylphenyl esters, including those structurally similar to this compound. Their findings in weakly polar, aprotic solvents contribute to our understanding of the chemical behavior of these compounds in different solvent environments (Jackman et al., 1991).

Asymmetric Synthesis of Amino Acids

Dygos et al. (1992) demonstrated a method for synthesizing unusual amino acids starting from dimethylphenol, which is relevant for compounds like this compound. Their approach provides insights into the synthesis of structurally complex amino acids (Dygos et al., 1992).

Antimicrobial Activity

Gein et al. (2020) synthesized derivatives of 4-oxobut-2-enoates, which are structurally related to this compound, and evaluated their antimicrobial activity. This research adds to the understanding of the potential biomedical applications of these compounds (Gein et al., 2020).

Chiral Stationary Phases in Chromatography

Ilisz et al. (2009) explored the use of 3,5-dimethylphenyl-carbamoylated derivatives in chromatography. Their work on chiral stationary phases provides valuable insights for analytical methods involving compounds like this compound (Ilisz et al., 2009).

Synthesis and Cyclization Studies

Vaickelionienė, Mickevičius, and Mikulskiene (2005) researched the synthesis and cyclization of N-substituted β-alanines, including dimethylphenyl derivatives. Their findings contribute to the chemical synthesis domain, particularly in the context of compounds similar to this compound (Vaickelionienė et al., 2005).

Photodynamic Therapy Research

Landen, Park, and Lightner (1983) conducted a study on the photo-oxygenation of compounds including dimethylpyrrolyl derivatives, providing insights into the photodynamic behavior of structurally related compounds like this compound. This research is significant in the field of photodynamic therapy (Landen et al., 1983).

Allosteric Modifiers of Hemoglobin

Randad et al. (1991) studied the synthesis and testing of compounds as allosteric modifiers of hemoglobin. This research is relevant to the potential medical applications of dimethylphenyl-substituted compounds in modifying hemoglobin's oxygen affinity (Randad et al., 1991).

Pharmaceutical Stability and Degradation

Kawaguchi-Murakami et al. (2009) investigated the oxidative degradation of pharmaceutical compounds, including dimethylphenyl-substituted pyrroles. This research is essential for understanding the stability and degradation pathways of related pharmaceuticals (Kawaguchi-Murakami et al., 2009).

作用機序

Target of Action

Similar compounds have been used in suzuki–miyaura cross-coupling reactions , which suggests that this compound might interact with palladium catalysts and organoboron reagents in the formation of carbon-carbon bonds .

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound might participate in electronically divergent processes with the metal catalyst . Oxidative addition could occur with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation might occur with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound’s potential involvement in suzuki–miyaura cross-coupling reactions suggests it might influence pathways related to carbon-carbon bond formation .

Result of Action

Its potential role in suzuki–miyaura cross-coupling reactions suggests it might contribute to the formation of new carbon-carbon bonds .

Action Environment

The success of suzuki–miyaura cross-coupling reactions, in which the compound might participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

特性

IUPAC Name |

4-(3,5-dimethylphenyl)-2-methyl-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-8-4-9(2)6-11(5-8)12(14)7-10(3)13(15)16/h4-6,10H,7H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYIRJYVWHGOAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)CC(C)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645373 |

Source

|

| Record name | 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898767-01-6 |

Source

|

| Record name | 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。